

Quantum Chemical Insights into Dimethyltin Dilaurate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl tin dilaurate*

Cat. No.: *B1627703*

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Abstract

Dimethyltin dilaurate (DMDTL) is an organotin compound with diverse industrial applications, notably as a catalyst in the synthesis of polyurethanes and silicones.^[1] Despite its widespread use, a comprehensive understanding of its electronic structure and reactivity at a quantum mechanical level is not extensively documented in publicly accessible literature. This technical guide provides a framework for the application of quantum chemical calculations to elucidate the properties of DMDTL. It outlines the pertinent computational methodologies, expected data, and potential mechanistic insights that can be gained. While direct computational studies on DMDTL are sparse, this document draws upon established theoretical chemistry principles and data from analogous organotin compounds to present a thorough overview for researchers in materials science and drug development.

Introduction to Dimethyltin Dilaurate

Dimethyltin dilaurate, with the chemical formula $C_{26}H_{52}O_4Sn$, is characterized by a central tin atom bonded to two methyl groups and two laurate groups.^[2] Its catalytic activity is central to its industrial utility. A detailed understanding of the molecule's geometry, electronic properties, and reaction pathways is crucial for optimizing its performance and exploring new applications, including potential relevance in toxicological and pharmaceutical research. Quantum chemical calculations offer a powerful, non-experimental avenue to explore these characteristics.

Molecular Structure and Properties

The core of DMDTL consists of a tin(IV) atom. Spectroscopic and structural studies of related dialkyltin dicarboxylates suggest a distorted tetrahedral or trigonal bipyramidal geometry around the tin center, depending on the coordination of the carboxylate groups.

Predicted Physicochemical Properties

While a definitive crystal structure for DMDTL is not readily available in open literature, computational methods can predict its key properties.

Property	Value	Source
Molecular Formula	C ₂₆ H ₅₂ O ₄ Sn	PubChem[2]
Molecular Weight	547.39 g/mol	BOC Sciences[1]
InChI Key	LYYNQLKRDKNQMN-UHFFFAOYSA-L	BOC Sciences[1]
SMILES	CCCCCCCCCCCC(=O)O-- INVALID-LINK-- (C)OC(=O)CCCCCCCCCCC	BOC Sciences[1]

Theoretical Framework: Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust and widely used method for investigating the electronic structure of organometallic compounds. It provides a good balance between computational cost and accuracy, making it suitable for a molecule of the size of DMDTL.

Hypothetical Computational Protocol

The following outlines a typical protocol for performing DFT calculations on DMDTL.

- Structure Optimization:
 - Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

- Method: DFT.
- Functional: A hybrid functional such as B3LYP is a common starting point. For heavier elements like tin, functionals from the M06 family might also be considered.
- Basis Set: A combination of basis sets is typically employed. For tin, a basis set with effective core potentials (ECPs) like LANL2DZ is often used to account for relativistic effects. For lighter atoms (C, H, O), a Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set would be appropriate.
- Solvation Model: If studying the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included.
- Frequency Analysis:
 - Performed after geometry optimization at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate vibrational spectra (e.g., IR and Raman).
- Electronic Structure Analysis:
 - Calculation of molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) to understand reactivity and electronic transitions.
 - Population analysis (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) to determine atomic charges.
 - Generation of molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions of the molecule.

Anticipated Quantitative Data from Calculations

A comprehensive DFT study on DMDTL would yield valuable quantitative data, which should be presented in a structured format for clarity.

Table 1: Predicted Geometrical Parameters for DMDTL

Parameter	Predicted Value (Å or °)
Sn-O Bond Length	Value
Sn-C Bond Length	Value
O-Sn-O Bond Angle	Value
C-Sn-C Bond Angle	Value
O-Sn-C Bond Angle	Value

| Dihedral Angles | Value |

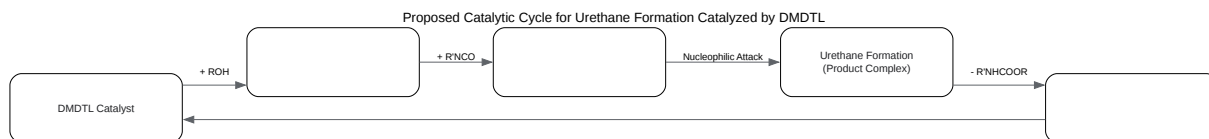
Table 2: Predicted Electronic Properties for DMDTL

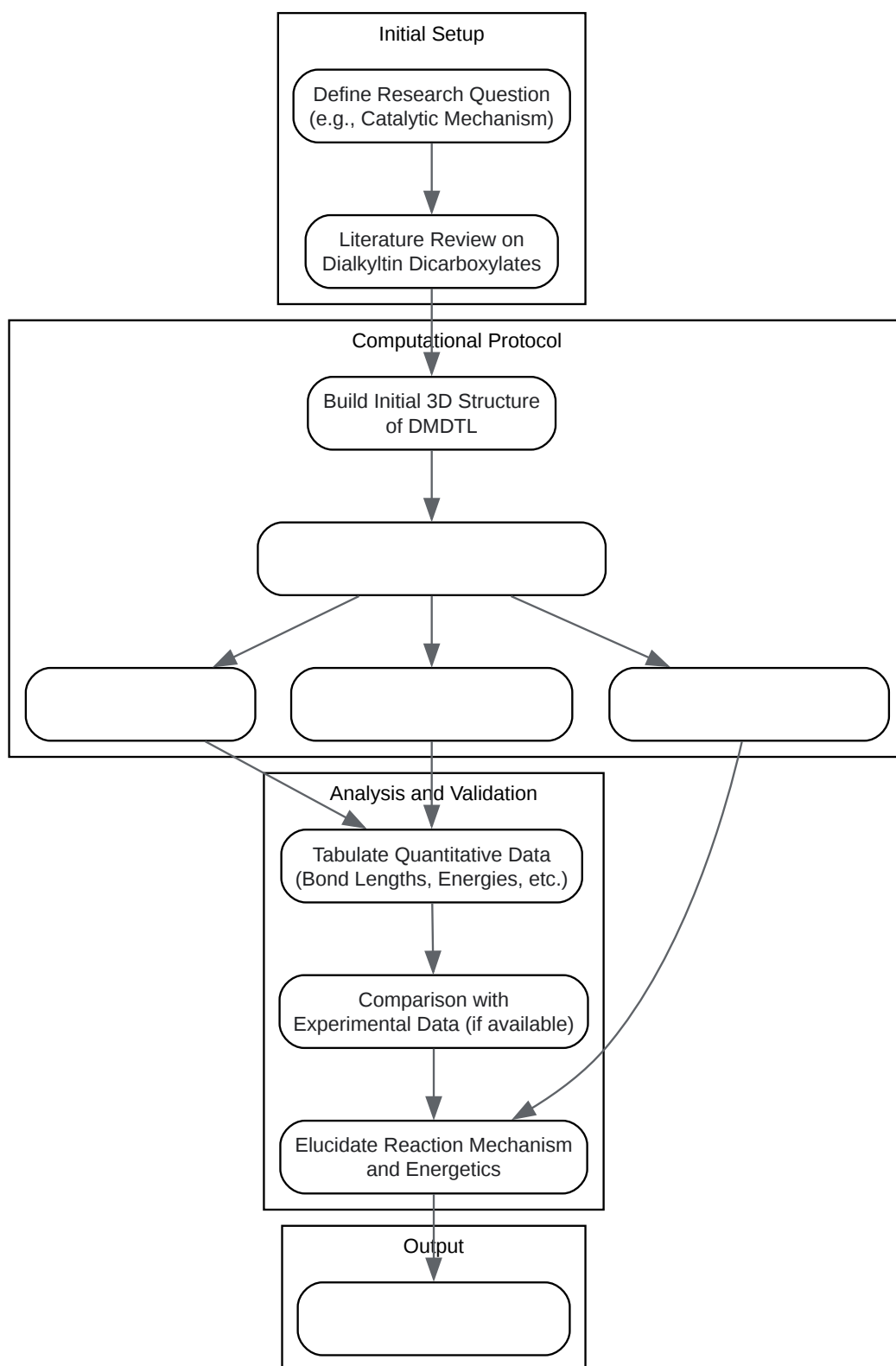
Property	Predicted Value (eV or other units)
HOMO Energy	Value
LUMO Energy	Value
HOMO-LUMO Gap	Value
Dipole Moment	Value
Mulliken Atomic Charge on Sn	Value

| Mulliken Atomic Charge on O (carbonyl) | Value |

Catalytic Mechanism of Dialkyltin Dicarboxylates

Dialkyltin dicarboxylates, including the closely related dibutyltin dilaurate (DBTDL), are known to catalyze urethane formation. The mechanism is believed to involve the coordination of the tin center to both the isocyanate and the alcohol, thereby activating them for reaction. A plausible catalytic cycle, which could be investigated for DMDTL using quantum chemical calculations, is depicted below.





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References

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